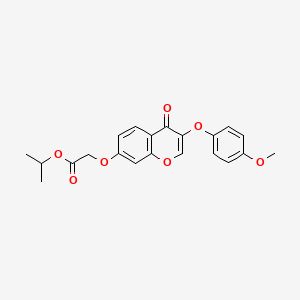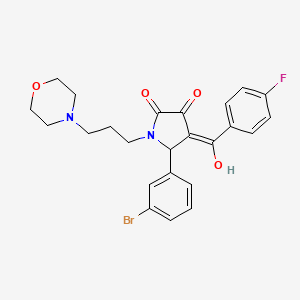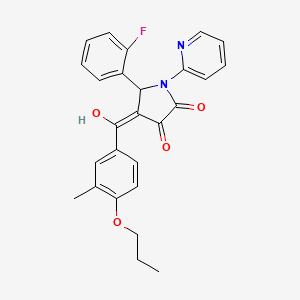![molecular formula C28H24N4O5 B11629793 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- El nombre sistemático del compuesto es bastante largo, así que vamos a desglosarlo. Consiste en un núcleo de indol, una porción de pirimidina y un grupo acetamida sustituido con furano.
- El anillo de indol es un motivo estructural común que se encuentra en varios productos naturales y productos farmacéuticos.
- El anillo de pirimidina contribuye a la estructura y reactividad general del compuesto.
- El grupo furano mejora su solubilidad y puede desempeñar un papel en las interacciones biológicas.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas para este compuesto exacto no están fácilmente disponibles en la literatura. Podemos obtener información de reacciones relacionadas.
- Los ésteres de boroalquilo, como los ésteres de boroalquilo de pinacol, son bloques de construcción valiosos. La protodesboronación de los ésteres de boroalquilo se puede lograr mediante enfoques radicales .
- Junto con una homologación de Matteson-CH₂-, este protocolo permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación que tiene aplicaciones en la síntesis orgánica.
- Los métodos de producción industrial requerirían una investigación adicional.
Análisis De Reacciones Químicas
- El compuesto puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes dependerían de los grupos funcionales específicos presentes.
- Los productos principales podrían incluir derivados con indol, pirimidina o unidades de acetamida modificadas.
Aplicaciones Científicas De Investigación
- En química, este compuesto podría servir como un intermedio versátil para la síntesis de otras moléculas complejas.
- En biología, podría explorarse para posibles actividades farmacológicas, como la inhibición enzimática o la unión al receptor.
- En medicina, los investigadores podrían investigar sus efectos sobre los procesos celulares o las vías de la enfermedad.
- En la industria, podría encontrar aplicaciones en la ciencia de los materiales o el desarrollo de fármacos.
Mecanismo De Acción
- El mecanismo de acción del compuesto dependería de sus objetivos específicos.
- Podría interactuar con enzimas, receptores u otras biomoléculas.
- Se necesitarían estudios adicionales para dilucidar su modo de acción preciso.
Comparación Con Compuestos Similares
- Desafortunadamente, no tengo acceso a una lista completa de compuestos similares en este momento.
- puedes explorar derivados relacionados de indol-pirimidina-furano para resaltar su singularidad.
Recuerde que las propiedades y aplicaciones detalladas de este compuesto requerirían una investigación adicional más allá del alcance de la información disponible fácilmente
Propiedades
Fórmula molecular |
C28H24N4O5 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-17-7-5-11-23(18(17)2)32-27(35)22(26(34)30-28(32)36)13-19-15-31(24-10-4-3-9-21(19)24)16-25(33)29-14-20-8-6-12-37-20/h3-13,15H,14,16H2,1-2H3,(H,29,33)(H,30,34,36)/b22-13+ |
Clave InChI |
KEHSUHILJKGKRC-LPYMAVHISA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/C(=O)NC2=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)
![Propan-2-yl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629757.png)
![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11629762.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)
![2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629770.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide](/img/structure/B11629780.png)

![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)

